Home > Products > Screening Compounds P49912 > SM-164 Hydrochloride
SM-164 Hydrochloride -

SM-164 Hydrochloride

Catalog Number: EVT-8201628
CAS Number:
Molecular Formula: C62H85ClN14O6
Molecular Weight: 1157.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

SM-164 Hydrochloride falls under the category of Smac mimetics, which are compounds that mimic the natural Smac protein to promote apoptosis by antagonizing inhibitors of apoptosis proteins (IAPs). It was developed through structure-based design and synthesized as part of research aimed at enhancing therapeutic options for cancer treatment . The compound is primarily sourced from laboratory synthesis, with Cayman Chemical being one of the suppliers .

Synthesis Analysis

The synthesis of SM-164 involves several key steps that utilize various chemical reactions. The process begins with the preparation of intermediates from pyroglutamic acid, followed by a series of hydrogenation, hydrolysis, and condensation reactions. Key steps in the synthesis include:

  1. Preparation of Key Intermediates: Starting from pyroglutamic acid, intermediates are synthesized through eight steps.
  2. Hydrogenation: A double bond in the intermediate is hydrogenated using 10% palladium on carbon as a catalyst.
  3. Condensation Reactions: The resulting acid is condensed with aminodiphenylmethane, followed by removal of protective groups to yield an ammonium salt.
  4. Final Assembly: The ammonium salt undergoes further condensation with N-methyl-L-alanine to produce the final product, SM-164 .
Molecular Structure Analysis

SM-164 has a complex molecular structure characterized by its bivalent nature, allowing it to bind simultaneously to two sites on XIAP. The molecular formula is C62H84N14O6, with a molecular weight of approximately 1,121.4 g/mol. The structure includes:

Chemical Reactions Analysis

The chemical reactions involving SM-164 primarily focus on its interactions with IAPs:

  1. Binding Reactions: SM-164 binds to XIAP's BIR2 and BIR3 domains, leading to the disruption of XIAP's inhibition on caspases.
  2. Apoptosis Induction: Upon binding, SM-164 promotes caspase activation (caspase-3 and caspase-9), leading to apoptosis in cancer cells.
  3. Degradation of cIAPs: It induces auto-ubiquitination and degradation of cellular IAPs (cIAP1 and cIAP2), further facilitating apoptotic signaling pathways .
Mechanism of Action

The mechanism by which SM-164 exerts its effects involves several critical steps:

  1. Disruption of XIAP-Caspase Binding: By binding to XIAP, SM-164 prevents XIAP from inhibiting caspases, particularly caspase-9.
  2. Activation of Caspases: This disruption leads to the activation of executioner caspases (caspase-3), which are essential for the apoptotic process.
  3. Induction of Apoptosis: The resultant increase in active caspases triggers apoptosis in tumor cells, contributing to reduced tumor growth and enhanced sensitivity to therapies like radiation .
Physical and Chemical Properties Analysis

SM-164 Hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in DMSO at concentrations up to 50 mg/ml.
  • Stability: The compound remains stable for at least four years when stored at -20°C.
  • Purity: Typically supplied with a purity level greater than 95% .

Key Properties

PropertyValue
Molecular FormulaC62H84N14O6
Molecular Weight1121.4 g/mol
SolubilitySoluble in DMSO
Stability≥4 years at -20°C
Purity≥95%
Applications

SM-164 has promising applications in cancer therapy due to its ability to induce apoptosis in resistant cancer cells:

  1. Cancer Treatment: It has shown efficacy in reducing tumor volume in various cancer models, including breast cancer xenografts.
  2. Radiosensitization: Studies indicate that SM-164 can enhance the effectiveness of radiation therapy in certain cancer cell lines by inducing apoptosis via caspase activation .
  3. Combination Therapies: When used alongside other agents like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), it significantly enhances anti-tumor effects .
Mechanisms of Action in Apoptosis Regulation

Molecular Targeting of X-linked Inhibitor of Apoptosis Protein BIR2/BIR3 Domains

SM-164 Hydrochloride is a bivalent small-molecule mimetic of the endogenous protein Second Mitochondria-derived Activator of Caspases (SMAC). It exhibits high-affinity binding to the Baculovirus IAP Repeat (BIR) domains of X-linked Inhibitor of Apoptosis Protein (XIAP), specifically the BIR2 and BIR3 subdomains. The BIR3 domain primarily inhibits caspase-9 (an initiator caspase), while the BIR2 domain, along with its adjacent linker region, suppresses caspase-3 and caspase-7 (executor caspases). SM-164 binds to XIAP containing both domains with a half-maximal inhibitory concentration (IC50) of 1.39 nM, which is 300-fold more potent than monovalent mimetics and 7,000-fold more potent than natural SMAC AVPI peptides. This high affinity arises from its simultaneous engagement of both BIR domains, effectively neutralizing XIAP’s anti-apoptotic function [1] [5] [10].

Table 1: Binding Affinities of SM-164 to Inhibitor of Apoptosis Proteins

Target ProteinDomainBinding Affinity (Ki or IC50)
XIAPBIR2 + BIR3IC50 = 1.39 nM
XIAPBIR2 + BIR3Ki = 0.56 nM
Cellular IAP-1BIR2 + BIR3Ki = 0.31 nM
Cellular IAP-2BIR3Ki = 1.1 nM

Dual Antagonism of Cellular IAP-1 and Cellular IAP-2 in Apoptotic Signaling

Beyond XIAP, SM-164 targets Cellular Inhibitor of Apoptosis Protein-1 (cIAP-1) and Cellular Inhibitor of Apoptosis Protein-2 (cIAP-2) with nanomolar affinity (Ki = 0.31 nM and 1.1 nM, respectively). cIAP-1 and cIAP-2 regulate apoptosis indirectly via their E3 ubiquitin ligase activity, controlling nuclear factor kappa B (NF-κB) signaling and tumor necrosis factor alpha (TNFα) receptor complex assembly. SM-164 induces rapid degradation of cIAP-1/2 by promoting auto-ubiquitination, disrupting their ability to inhibit caspase activation and shifting cellular balance toward apoptosis. This degradation occurs within minutes at concentrations as low as 50 nM and is complete at 1–5 μM [3] [4] [9].

Table 2: Functional Effects of SM-164 on Inhibitor of Apoptosis Proteins

EffectTargetConcentration RangeOutcome
cIAP-1 DegradationcIAP-150 nM – 5 μMComplete proteasomal degradation
cIAP-2 DegradationcIAP-250 nM – 5 μMComplete proteasomal degradation
XIAP AntagonismBIR2/BIR3 domains≥1 nMCaspase-3/7/9 activation

Structural Basis of Bivalent SMAC Mimetic Design

SM-164 features two pharmacophores mimicking the AVPI tetrapeptide motif of SMAC, connected by a flexible linker. This bivalent design enables simultaneous interaction with the BIR2 and BIR3 domains of XIAP or heterodimeric complexes of cIAP-1/2. Structural studies confirm that the distance between pharmacophores optimizes binding to BIR domains within the same XIAP molecule. The bivalency confers a 300–7,000-fold increase in apoptotic potency compared to monovalent analogs (e.g., SM-122), as monovalent compounds lack the avidity effect necessary for efficient disruption of XIAP-caspase complexes [5] [6].

Caspase-9 and Caspase-3 Activation Pathways

By antagonizing XIAP, SM-164 relieves inhibition of caspase-9 and caspase-3. Caspase-9 initiates the intrinsic apoptosis pathway by forming the apoptosome complex, while caspase-3 executes apoptosis by cleaving cellular substrates. SM-164 treatment at concentrations as low as 1 nM induces caspase-9 cleavage in leukemia cells and caspase-3 activation in hepatocellular carcinoma cells. In breast cancer models, this activation is evidenced by poly-ADP ribose polymerase cleavage, a hallmark of caspase-mediated apoptosis [2] [5] [8].

Disruption of X-linked Inhibitor of Apoptosis Protein-Caspase Inhibitory Complexes

XIAP suppresses apoptosis by physically blocking caspase active sites: Its BIR3 domain binds caspase-9, while the BIR2-linker region inhibits caspase-3/7. SM-164 displaces XIAP from these caspases by competitively occupying BIR2 and BIR3 domains. In cell-free assays, SM-164 dissociates XIAP-caspase-9 complexes with IC50 values in the low nanomolar range. This disruption restores caspase autoprocessing and catalytic activity, enabling apoptosis execution [4] [8].

Role in Intrinsic vs. Extrinsic Apoptosis Pathway Activation

  • Intrinsic Pathway: SM-164 promotes mitochondrial outer membrane permeabilization, facilitating cytochrome c release and apoptosome assembly. This is critical in cancers with defective death receptor signaling [2] [5].
  • Extrinsic Pathway: SM-164 synergizes with death ligands (e.g., APO2L/TRAIL) by removing cIAP-mediated blockade of caspase-8 activation. In hepatocellular carcinoma, SM-164 (0.1 μM) and APO2L/TRAIL co-treatment significantly increased annexin V-positive cells compared to monotherapy [2] [8].

Synergistic Effects on Tumor Necrosis Factor Alpha-Mediated Apoptosis

cIAP-1/2 degradation by SM-164 triggers autocrine TNFα production, which activates death signaling. In resistant cancer cells (e.g., HCT116 colon carcinoma), exogenous TNFα enhances SM-164-induced apoptosis 10-fold. This synergy requires SM-164’s dual targeting: cIAP degradation enables TNFα production, while XIAP inhibition permits caspase activation. Feedback amplification of TNFα is a key mechanism for SM-164’s efficacy in apoptosis-resistant malignancies [5] [8].

Modulation of Ubiquitin-Proteasome System in Cellular IAP-1 Degradation

cIAP-1 functions as an E3 ubiquitin ligase, catalyzing ubiquitination of nuclear factor kappa B-inducing kinase (NIK) and receptor-interacting protein kinase 1 (RIPK1). SM-164 binding induces cIAP-1 auto-ubiquitination and proteasomal degradation within 1–4 hours. This degradation stabilizes NIK, activating non-canonical NF-κB signaling and pro-apoptotic genes. Additionally, deubiquitinated RIPK1 forms pro-apoptotic complexes with Fas-associated death domain and caspase-8, further amplifying cell death [2] [4] [9].

Properties

Product Name

SM-164 Hydrochloride

IUPAC Name

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide;hydrochloride

Molecular Formula

C62H85ClN14O6

Molecular Weight

1157.9 g/mol

InChI

InChI=1S/C62H84N14O6.ClH/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4;/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80);1H/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-;/m0./s1

InChI Key

NHALQNXQFQBJQJ-ZPCTXHBXSA-N

SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC.Cl

Canonical SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC.Cl

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.